CCR2 antagonist 5
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Overview
Description
JNJ-41443532 is a small molecule compound that has been investigated for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus . It functions as a selective antagonist of the C-C chemokine receptor type 2 (CCR2), which plays a role in inflammatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-41443532 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods
Industrial production methods for JNJ-41443532 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
JNJ-41443532 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of JNJ-41443532 include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products Formed
The major products formed from the reactions of JNJ-41443532 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of various substituted analogs .
Scientific Research Applications
Chemistry: The compound is used as a tool to study the interactions and functions of CCR2 in various chemical processes.
Medicine: The primary focus of research on JNJ-41443532 is its potential use in the treatment of type 2 diabetes mellitus.
Mechanism of Action
JNJ-41443532 exerts its effects by selectively binding to and antagonizing the C-C chemokine receptor type 2 (CCR2). This receptor is involved in the recruitment of inflammatory cells to sites of inflammation. By blocking CCR2, JNJ-41443532 inhibits the migration of these cells, thereby reducing inflammation . The molecular targets and pathways involved include the inhibition of chemotaxis and the modulation of inflammatory signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Propagermanium: Another CCR2 antagonist used in the treatment of inflammatory diseases.
PF-04136309: A small-molecule antagonist of CCR2 that has been studied for its potential in cancer treatment.
Uniqueness
JNJ-41443532 is unique in its high selectivity and binding affinity for CCR2, making it a potent inhibitor of CCR2-mediated inflammatory responses . Its potential therapeutic applications in type 2 diabetes mellitus further distinguish it from other CCR2 antagonists .
Properties
CAS No. |
1228650-83-6 |
---|---|
Molecular Formula |
C22H25F3N4O3S |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H25F3N4O3S/c23-22(24,25)15-3-1-2-14(8-15)20(31)27-10-19(30)28-16-11-29(12-16)17-4-6-21(32,7-5-17)18-9-26-13-33-18/h1-3,8-9,13,16-17,32H,4-7,10-12H2,(H,27,31)(H,28,30) |
InChI Key |
CFKBNYUHQSQBSX-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O |
Canonical SMILES |
C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-41443532; JNJ 41443532; JNJ41443532; JNJ-41443532 Free Base. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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